4-hydroxy-2-(trifluoromethyl)benzoic Acid
Overview
Description
4-Hydroxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is characterized by the presence of hydroxyl, carboxylic acid, and trifluoromethyl functional groups on a benzene ring. The carboxylic acid and hydroxyl groups are in the para-position, enabling the synthesis of linear molecules . This compound is used as a building block for synthesizing functional polymers, liquid crystals, and active pharmaceutical ingredients (APIs) .
Preparation Methods
The synthesis of 4-hydroxy-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group onto a benzoic acid derivative. One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-Hydroxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Esterification and Amide Formation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include quinone derivatives, alcohols, esters, and amides .
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, its derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability by forming strong interactions with target proteins .
Comparison with Similar Compounds
4-Hydroxy-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds such as:
4-Hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: The position of the hydroxyl and trifluoromethyl groups is reversed, affecting its chemical behavior and applications.
4-(Trifluoromethyl)benzoic acid:
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQAVQLFCBRQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379389 | |
Record name | 4-hydroxy-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-32-1 | |
Record name | 4-hydroxy-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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